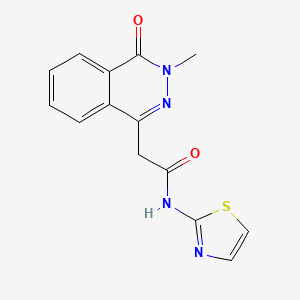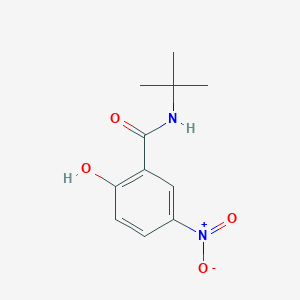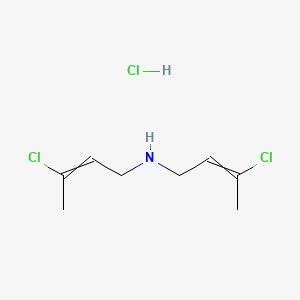
2-(3-methyl-4-oxophthalazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methyl-4-oxophthalazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound with a unique structure that combines elements of phthalazine and thiazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-oxophthalazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the phthalazine and thiazole precursors. The key steps include:
Preparation of 3-methyl-4-oxophthalazine: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of 1,3-thiazole: This involves the condensation of thioamides with α-haloketones or α-haloesters.
Coupling Reaction: The final step involves the coupling of the phthalazine and thiazole moieties through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3-methyl-4-oxophthalazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
2-(3-methyl-4-oxophthalazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-methyl-4-oxophthalazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-(3-methyl-4-oxophthalazin-1-yl)acetamide: Lacks the thiazole moiety, which may affect its biological activity.
N-(1,3-thiazol-2-yl)acetamide: Lacks the phthalazine moiety, which may influence its chemical reactivity.
Uniqueness
2-(3-methyl-4-oxophthalazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of phthalazine and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H12N4O2S |
|---|---|
分子量 |
300.34 g/mol |
IUPAC名 |
2-(3-methyl-4-oxophthalazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H12N4O2S/c1-18-13(20)10-5-3-2-4-9(10)11(17-18)8-12(19)16-14-15-6-7-21-14/h2-7H,8H2,1H3,(H,15,16,19) |
InChIキー |
VNVUKQXKZWOXEH-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12478598.png)
![5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B12478610.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12478616.png)

![N'-[2-(4-ethylphenoxy)acetyl]pyrazine-2-carbohydrazide](/img/structure/B12478641.png)

![1-[(5-bromothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B12478648.png)
![1-[9-methyl-2-(thiophen-2-yl)-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B12478652.png)

![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12478660.png)
![4-[(5-bromothiophen-2-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B12478667.png)
![2-(2-bromophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B12478678.png)
![5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12478689.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]morpholine](/img/structure/B12478695.png)
